Potassium;hydroxy(dioxido)phosphanium

Description

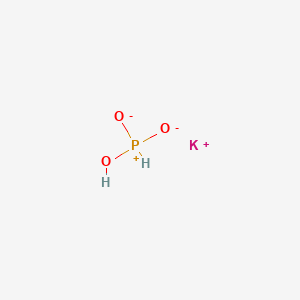

Potassium;hydroxy(dioxido)phosphanium is an inorganic compound with the anion [PO₂(OH)]⁻, forming a potassium salt with the formula KHPO₃ (dipotassium hydrogen phosphite). This compound is structurally characterized by a phosphorus atom bonded to two oxygen atoms (dioxido groups) and one hydroxyl group, creating a trigonal pyramidal geometry. Its nomenclature reflects the oxidation state of phosphorus (+3) and its hybrid anionic structure. The compound is notable for its role in agricultural and industrial applications, particularly as a precursor in fungicides and corrosion inhibitors .

Properties

IUPAC Name |

potassium;hydroxy(dioxido)phosphanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/K.H3O3P/c;1-4(2)3/h;4H,(H2,1,2,3)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZAODNOSCFHKT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[PH+]([O-])[O-].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2KO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.086 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of potassium;hydroxy(dioxido)phosphanium typically involves the reaction of a phosphorus-containing precursor with potassium hydroxide. One common method is the etherification of hydroxy-phosphines with different triflates, tosylates, and mesitylates in the presence of cesium or potassium carbonates in dimethylformamide (DMF) . Another approach involves the cleavage of P–C bonds of tertiary phosphines by lithium and potassium to prepare phosphide precursors .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Potassium;hydroxy(dioxido)phosphanium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphines.

Substitution: The hydroxy group can be substituted with other functional groups, such as chloro or amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) and ammonia (NH3) are employed for substitution reactions.

Major Products Formed:

Oxidation: Phosphine oxides.

Reduction: Phosphines.

Substitution: Chloro- and amino-phosphines.

Scientific Research Applications

Potassium;hydroxy(dioxido)phosphanium has a wide range of applications in scientific research:

Biology: The compound is studied for its potential role in biochemical reactions involving phosphorus.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of potassium;hydroxy(dioxido)phosphanium involves its interaction with molecular targets through its phosphorus atom. The compound can act as a nucleophile, participating in various chemical reactions by donating electron pairs. This nucleophilic behavior is crucial in its role as a reagent in organic synthesis and its potential biological activities .

Comparison with Similar Compounds

Chemical and Structural Comparison

| Compound Name | Chemical Formula | Structure | Oxidation State (P) | Key Properties |

|---|---|---|---|---|

| Potassium;hydroxy(dioxido)phosphanium | KHPO₃ | [PO₂(OH)]⁻ (trigonal) | +3 | Hygroscopic, water-soluble, reducing agent |

| Dipotassium hydrogen phosphate | K₂HPO₄ | [HPO₄]²⁻ (tetrahedral) | +5 | Buffering agent, pH stabilizer |

| Barium metaphosphate | Ba(PO₃)₂ | (PO₃⁻)ₙ (polymeric chain) | +5 | High thermal stability, ceramic additive |

| Caffeic acid phosphanium salts | Variable | Quaternary phosphonium | +5 (in P⁺) | Amphiphilic, enhanced bioavailability |

Structural Notes:

- This compound (KHPO₃): The phosphite anion ([PO₂(OH)]⁻) acts as a reducing agent due to the +3 oxidation state of phosphorus. This contrasts with phosphate derivatives (e.g., K₂HPO₄), where phosphorus is in the +5 state .

- Caffeic acid phosphanium salts : These organic derivatives (e.g., pentyl(triphenyl)phosphanium bromide) feature a positively charged phosphorus center bonded to organic groups, enhancing lipophilicity and membrane permeability .

Physicochemical Properties

| Property | KHPO₃ | K₂HPO₄ | Caffeic Acid Phosphanium Salts |

|---|---|---|---|

| Solubility in Water | High | High | Moderate to high |

| Thermal Stability | Decomposes at ~300°C | Stable up to 400°C | Varies by organic substituents |

| Bioavailability | Low | N/A | High (due to amphiphilic nature) |

Research Findings and Innovations

- Caffeic Acid Derivatives : Phosphanium annexation to caffeic acid increased cytotoxicity by 35–300× against cancer cells and improved antifungal efficacy, attributed to enhanced cellular uptake and surfactant-like properties .

- Phosphite vs. Phosphate Salts : Potassium phosphite (KHPO₃) demonstrates superior reducing capacity compared to phosphate salts, making it effective in mitigating oxidative stress in plants .

- Metaphosphates in Materials Science : Barium metaphosphate’s polymeric structure enables applications in high-temperature ceramics, though its reactivity with moisture limits use in humid environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.